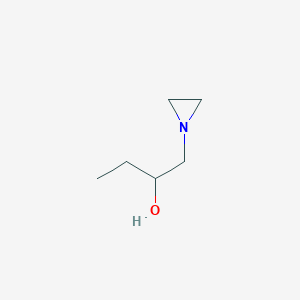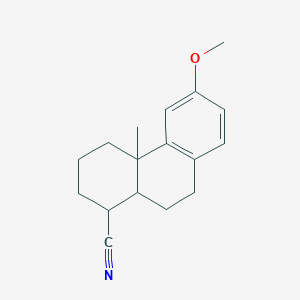
6-Methoxy-4a-methyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-4a-methyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carbonitrile is a complex organic compound with a unique structure that includes a phenanthrene core
Vorbereitungsmethoden
The synthesis of 6-Methoxy-4a-methyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carbonitrile typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Phenanthrene Core: The phenanthrene core can be synthesized through a series of cyclization reactions.
Introduction of Functional Groups: Methoxy and methyl groups are introduced through substitution reactions.
Formation of the Carbonitrile Group: The carbonitrile group is typically introduced through a nucleophilic substitution reaction using cyanide ions.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Analyse Chemischer Reaktionen
6-Methoxy-4a-methyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium cyanide.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-4a-methyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Methoxy-4a-methyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carbonitrile involves its interaction with specific molecular targets. The methoxy and carbonitrile groups play a crucial role in its reactivity and binding to enzymes or receptors. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6-Methoxy-4a-methyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carbonitrile include:
1,2,3,4,4a,9,10,10a-Octahydrophenanthrene: Lacks the methoxy and carbonitrile groups, making it less reactive.
7-Isopropyl-1,1,4a-trimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene: Contains different substituents, leading to different chemical properties.
9(1H)-Phenanthrenone: Contains a ketone group instead of a carbonitrile group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
5709-04-6 |
|---|---|
Molekularformel |
C17H21NO |
Molekulargewicht |
255.35 g/mol |
IUPAC-Name |
6-methoxy-4a-methyl-2,3,4,9,10,10a-hexahydro-1H-phenanthrene-1-carbonitrile |
InChI |
InChI=1S/C17H21NO/c1-17-9-3-4-13(11-18)15(17)8-6-12-5-7-14(19-2)10-16(12)17/h5,7,10,13,15H,3-4,6,8-9H2,1-2H3 |
InChI-Schlüssel |
MKBDYQKAOLSFGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCCC(C1CCC3=C2C=C(C=C3)OC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


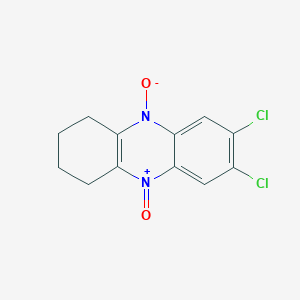
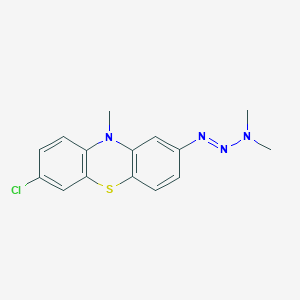
![2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-5-methylphenol](/img/structure/B14002116.png)
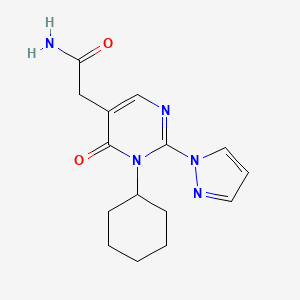
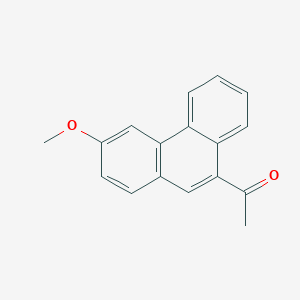
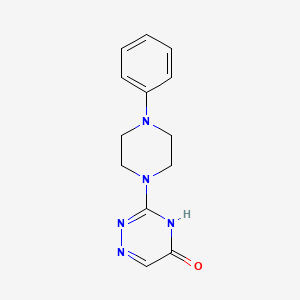
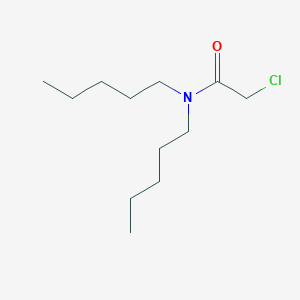
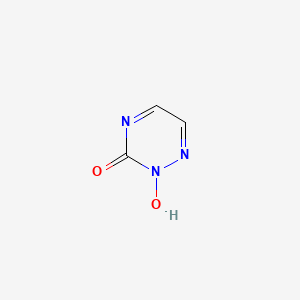
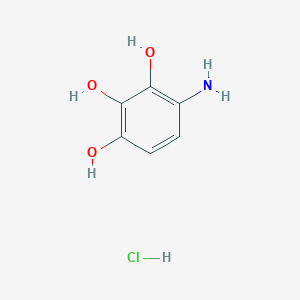
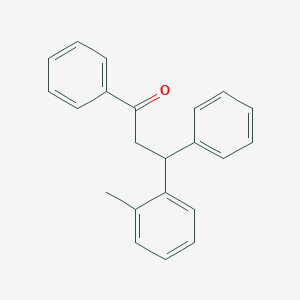
![4-{(E)-[(4-Chlorophenyl)methylidene]amino}benzene-1-carbothioamide](/img/structure/B14002169.png)
![1-(2,6-dichloro-3-nitrophenyl)-N-[2-[(2,6-dichloro-3-nitrophenyl)methylideneamino]ethyl]methanimine](/img/structure/B14002173.png)

